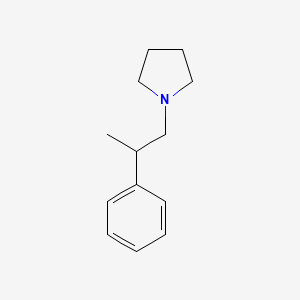
Pyrrolidine, 1-(2-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(2-phenylpropyl)-: is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(2-phenylpropyl)- typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .
Industrial Production Methods: Industrial production methods for Pyrrolidine, 1-(2-phenylpropyl)- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves continuous flow reactors to maintain the necessary reaction conditions and ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-(2-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(2-phenylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(2-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Pyrrole: Another nitrogen-containing heterocycle with a five-membered ring structure.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidine, 1-(2-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Propiedades
Número CAS |
88875-38-1 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
1-(2-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-12(11-14-9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
Clave InChI |
LGZZIVMMTDNFAP-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
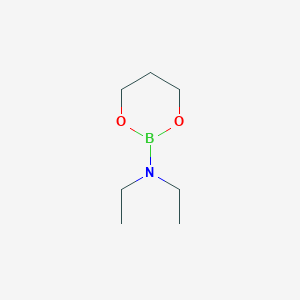
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)

![2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B14152307.png)
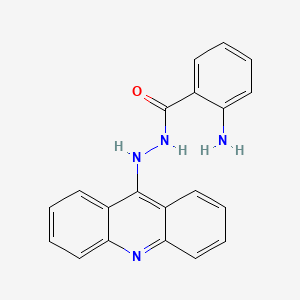
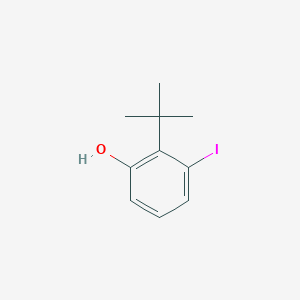
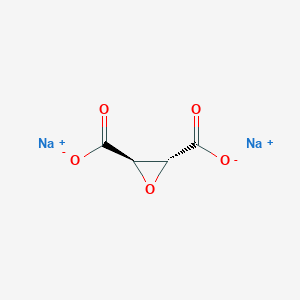
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)

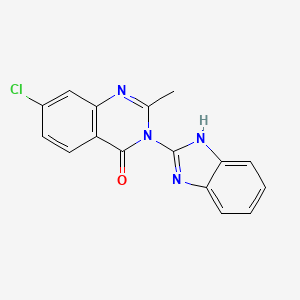

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
